REACTION_CXSMILES
|
[Na].[C:2]([CH2:4][C:5]1[CH:6]=[CH:7][C:8]2[O:17][C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3[CH2:10][C:9]=2[CH:18]=1)#[N:3].[C:19](=O)([O:23]CC)[O:20][CH2:21][CH3:22].[CH3:27]I>C(O)C>[C:2]([C:4]([C:5]1[CH:6]=[CH:7][C:8]2[O:17][C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3[CH2:10][C:9]=2[CH:18]=1)([CH3:27])[C:19]([O:20][CH2:21][CH3:22])=[O:23])#[N:3] |^1:0|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture is raised gradually
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The excess diethyl carbonate is distilled off
|
Type
|
ADDITION
|
Details
|
toluene is added to the residue
|
Type
|
WASH
|
Details
|
The mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the toluene layer is dried
|
Type
|
DISTILLATION
|
Details
|
The toluene is distilled off
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)(C)C=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |